N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1060287-08-2
VCID: VC11936953
InChI: InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
SMILES: COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Molecular Formula: C19H19F3N2O3
Molecular Weight: 380.4 g/mol

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide

CAS No.: 1060287-08-2

Cat. No.: VC11936953

Molecular Formula: C19H19F3N2O3

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide - 1060287-08-2

Specification

CAS No. 1060287-08-2
Molecular Formula C19H19F3N2O3
Molecular Weight 380.4 g/mol
IUPAC Name N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C19H19F3N2O3/c1-27-11-10-23-17(25)12-13-6-8-14(9-7-13)24-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,25)(H,24,26)
Standard InChI Key ROKNIFGPILLOMS-UHFFFAOYSA-N
SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Canonical SMILES COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Introduction

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound featuring a trifluoromethyl group and a methoxyethyl carbamate moiety. Its molecular formula is C19H19F3N2O3, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms . The compound's unique structure contributes to its distinct physicochemical properties, which are enhanced by the lipophilicity imparted by the trifluoromethyl group.

Synthesis and Chemical Reactivity

The synthesis of N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The compound's chemical reactivity is influenced by its functional groups, such as the amide bond, which is susceptible to hydrolysis under acidic or basic conditions.

Potential Applications

N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide has potential applications in medicinal chemistry, particularly in drug development targeting various diseases. The trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to interact with biological targets.

Application AreaPotential Use
Medicinal ChemistryDrug development for proliferative disorders
Materials ScienceDevelopment of fluorinated polymers

Interaction Studies and Mechanism of Action

Interaction studies involving this compound would focus on its binding affinity to specific biological targets, such as enzymes or receptors. Techniques like surface plasmon resonance or molecular docking simulations can elucidate these interactions, providing insights into its mechanism of action and potential therapeutic efficacy.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide. These include:

Compound NameStructure FeaturesUnique Properties
N-[4-(trifluoromethyl)phenyl]benzamideContains trifluoromethyl groupSimple structure, lacks carbamate
4-(2-Methoxyethyl)phenyl carbamateSimilar methoxyethyl groupLacks trifluoromethyl substitution
4-(Trifluoromethyl)benzylamineTrifluoromethyl substitutionAmino functional group instead of amide

These comparisons highlight the unique combination of functional groups in N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)-2-(trifluoromethyl)benzamide, which may enhance its biological activity compared to simpler analogs.

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